O-Buta-1,3-dien-1-yl dimethylcarbamothioate
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Overview
Description
O-Buta-1,3-dien-1-yl dimethylcarbamothioate is an organic compound with the molecular formula C8H11NOS It is a derivative of butadiene, featuring a carbamothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Buta-1,3-dien-1-yl dimethylcarbamothioate typically involves the reaction of buta-1,3-diene with dimethylcarbamothioic chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Buta-1,3-dien-1-yl dimethylcarbamothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Buta-1,3-dien-1-yl dimethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Buta-1,3-dien-1-yl dimethylcarbamothioate involves its interaction with specific molecular targets. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Buta-1,3-diene: A simple diene with similar structural features but lacking the carbamothioate group.
Dimethylcarbamothioate: Contains the carbamothioate group but lacks the butadiene moiety.
Uniqueness
O-Buta-1,3-dien-1-yl dimethylcarbamothioate is unique due to the presence of both the butadiene and carbamothioate groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
919477-04-6 |
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Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
O-buta-1,3-dienyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C7H11NOS/c1-4-5-6-9-7(10)8(2)3/h4-6H,1H2,2-3H3 |
InChI Key |
XEMILLGAWCVFFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC=CC=C |
Origin of Product |
United States |
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